molecular formula C25H22Cl2N2O3 B11679317 N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11679317
M. Wt: 469.4 g/mol
InChI Key: MOKNRRZUXLDOTI-JWGURIENSA-N
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Description

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperidine moiety, and a benzamide group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the 2,4-dichlorophenyl group. The piperidine moiety is then added through a series of reactions, and finally, the benzamide group is introduced. The reaction conditions may vary, but common reagents include bases, acids, and solvents such as dichloromethane and ethanol. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group, using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C25H22Cl2N2O3

Molecular Weight

469.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H22Cl2N2O3/c26-18-9-11-20(21(27)15-18)23-12-10-19(32-23)16-22(25(31)29-13-5-2-6-14-29)28-24(30)17-7-3-1-4-8-17/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,28,30)/b22-16-

InChI Key

MOKNRRZUXLDOTI-JWGURIENSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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